

VX-548 Demonstrates Significant Pain Reduction Compared to Placebo in Clinical Trials

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Compound of Interest

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A comprehensive analysis of the clinical trial data for the novel, selective NaV1.8 inhibitor, VX-548, reveals a statistically significant and clinically meaningful reduction in moderate-to-severe acute pain when compared to placebo. This guide provides a detailed comparison of VX-548 and placebo, presenting key efficacy and safety data from recent Phase 3 clinical trials, alongside the experimental protocols and the underlying mechanism of action.

VX-548, developed by Vertex Pharmaceuticals, is an investigational oral medication that selectively targets the NaV1.8 sodium channel, which plays a crucial role in the transmission of pain signals in the peripheral nervous system.^[1] This novel mechanism of action offers a potential non-opioid alternative for the management of acute pain.^[2]

Efficacy in Acute Pain Management

Pivotal Phase 3 clinical trials have evaluated the efficacy of VX-548 in patients with moderate-to-severe acute pain following two types of surgeries: abdominoplasty and bunionectomy.^{[3][4]} The primary endpoint in these studies was the time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48), measured on an 11-point Numeric Pain Rating Scale (NPRS).^{[3][5]}

The data presented in the tables below summarize the key findings from these trials, demonstrating the superiority of VX-548 over placebo in providing pain relief.

Table 1: Primary Efficacy Endpoint (SPID48) in Phase 3 Acute Pain Studies

Surgical Model	Treatment Group	LS Mean Difference in SPID48 from Placebo (95% CI)	P-value
Abdominoplasty	VX-548	48.4 (33.6, 63.1)	<0.0001
Bunionectomy	VX-548	29.3 (14.0, 44.6)	0.0002
Higher SPID48 scores indicate greater pain relief.[6]			

Table 2: Key Secondary Efficacy Endpoint in Phase 3 Acute Pain Studies

Surgical Model	Endpoint	VX-548	Placebo	Nominal P-value
Abdominoplasty	Median Time to Meaningful Pain Relief	2 hours	8 hours	<0.0001
Bunionectomy	Median Time to Meaningful Pain Relief	4 hours	8 hours	0.0016
*Defined as a ≥2-point reduction in NPRS from baseline.[3][5]				

Safety and Tolerability Profile

Across the Phase 3 program, VX-548 was generally well-tolerated, with a safety profile that was comparable to or more favorable than placebo in the post-surgical setting.[3] The majority

of adverse events (AEs) reported were mild to moderate in severity, and there were no serious adverse events (SAEs) related to VX-548.[\[3\]](#)

Table 3: Incidence of Adverse Events (AEs) in Phase 3 Acute Pain Studies

Surgical Model	Treatment Group	Incidence of Any AEs
Abdominoplasty	VX-548	50.0%
Placebo		56.3%
Bunionectomy	VX-548	31.0%
Placebo		35.2%

Commonly reported adverse events (with an incidence of $\geq 5\%$ in any treatment group) included nausea, headache, constipation, and dizziness.[\[3\]](#)

Experimental Protocols

The Phase 3 clinical trials for VX-548 in acute pain were randomized, double-blind, placebo-controlled studies.[\[4\]](#)

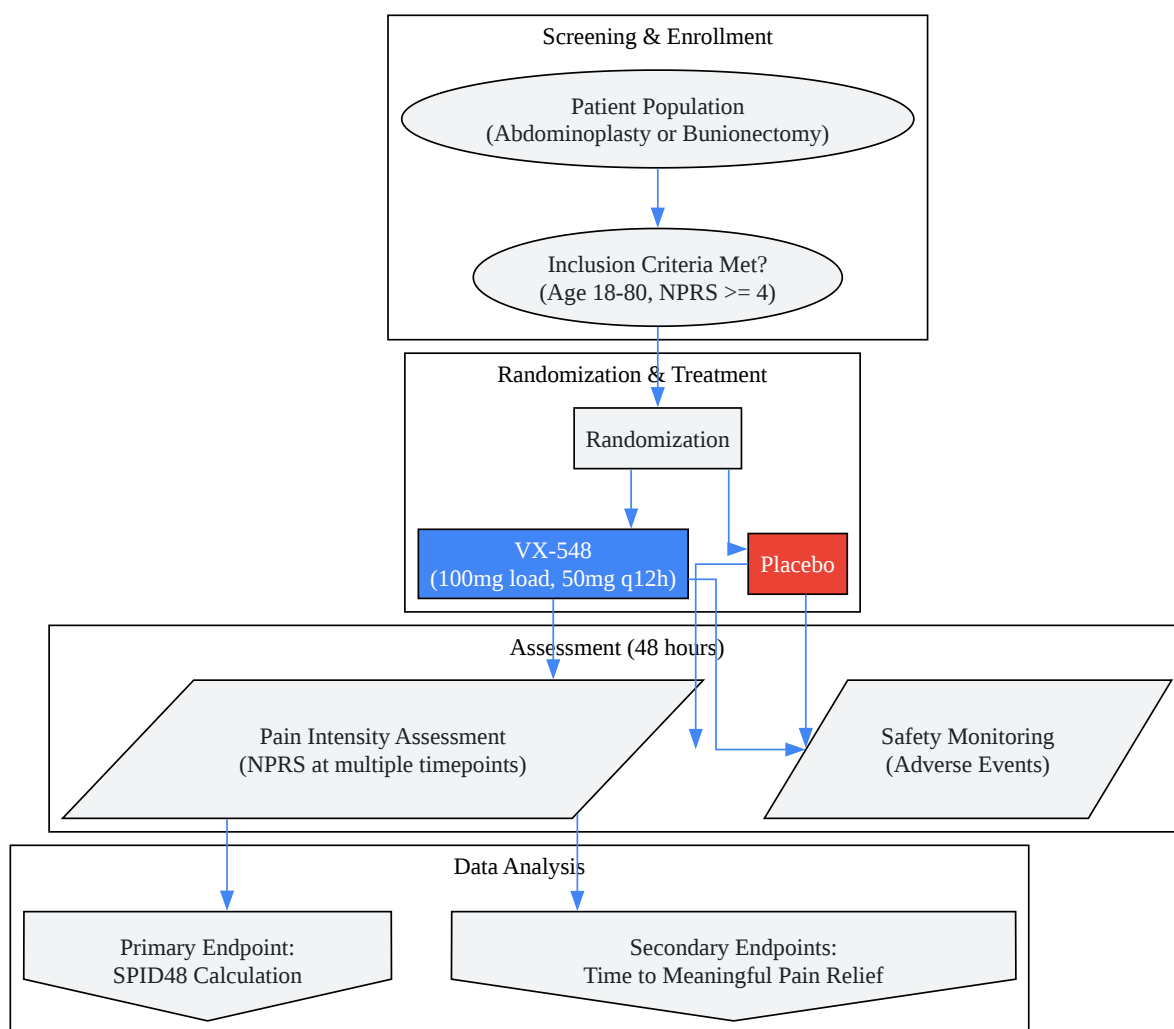
Patient Population: The studies enrolled adult patients (ages 18 to 80) who had undergone either abdominoplasty or bunionectomy and were experiencing moderate to severe postoperative pain, defined as a score of 4 or higher on the 11-point Numeric Pain Rating Scale (NPRS).

Treatment Regimen: Participants were randomized to receive one of the following treatments:

- VX-548: An initial oral dose of 100 mg, followed by a 50 mg maintenance dose every 12 hours.[\[5\]](#)
- Placebo: An identical-looking oral placebo administered on the same schedule as VX-548.[\[5\]](#)
- Hydrocodone bitartrate/acetaminophen (HB/APAP): An active comparator arm to provide context for the treatment effect.[\[5\]](#)

Efficacy Assessments: The primary efficacy endpoint was the time-weighted sum of the pain intensity difference over 48 hours (SPID48). Pain intensity was assessed using the NPRS, an 11-point scale where 0 represents "no pain" and 10 represents "the most intense pain imaginable".^[7]^[8] Pain assessments were conducted at multiple time points over the 48-hour treatment period.^[9] Secondary endpoints included the time to meaningful pain relief.^[3]^[5]

Safety Assessments: Safety and tolerability were monitored throughout the studies, with the collection of data on all adverse events.

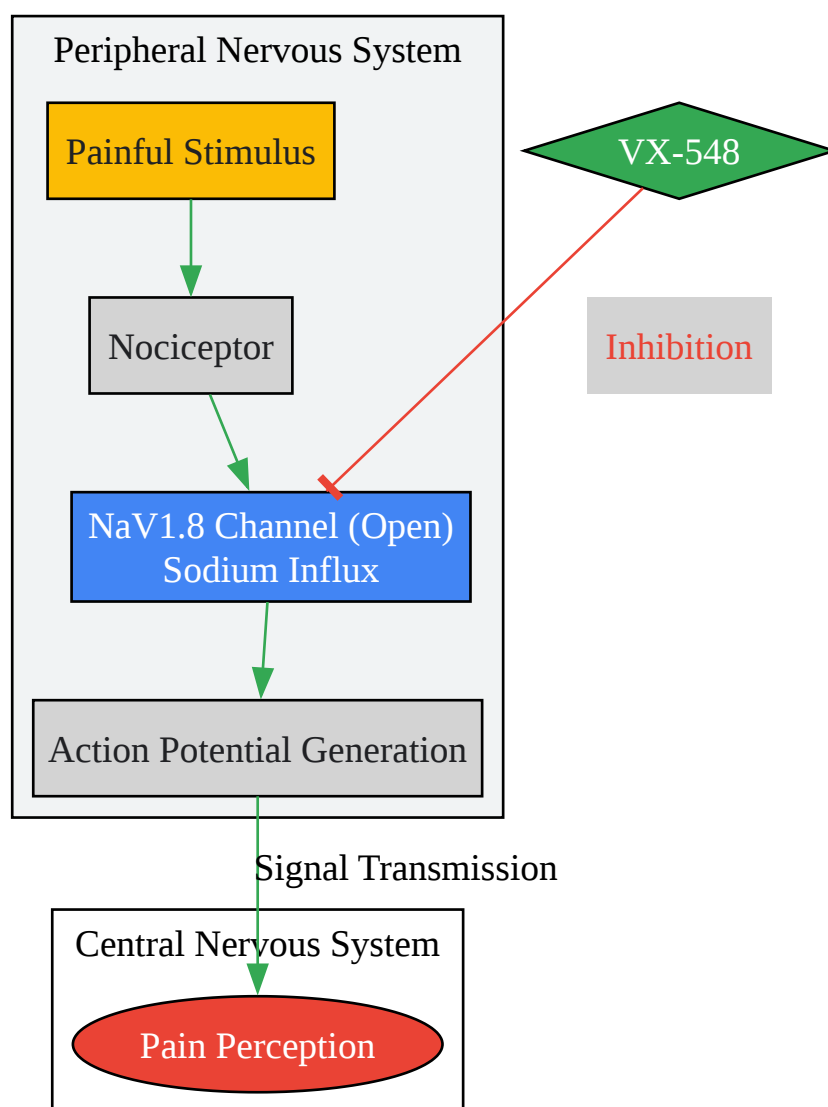


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Figure 1: Experimental workflow for VX-548 Phase 3 acute pain trials.

Mechanism of Action: Selective Inhibition of NaV1.8

VX-548's analgesic effect is achieved through the selective inhibition of the NaV1.8 voltage-gated sodium channel.[1] These channels are predominantly expressed in peripheral nociceptive neurons, which are responsible for transmitting pain signals from the body to the central nervous system.[10] By specifically blocking NaV1.8, VX-548 aims to dampen the pain signals at their source, thereby reducing the perception of pain without the central nervous system side effects associated with opioids.[10]



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Figure 2: Signaling pathway illustrating VX-548's mechanism of action.

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References

- 1. hcplive.com [hcplive.com]
- 2. Positive Phase 3 Results for Vertex's VX-548 in Treating Moderate-to-Severe Acute Pain [synapse.patsnap.com]
- 3. VX-548 for Acute Pain · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. Vertex's VX-548 Phase 3 programme in acute pain yields positive results - World Pharmaceutical Frontiers [worldpharmaceuticals.net]
- 5. hcplive.com [hcplive.com]
- 6. med-fom-clone-pt.sites.olt.ubc.ca [med-fom-clone-pt.sites.olt.ubc.ca]
- 7. Numeric Pain Rating Scale | RehabMeasures Database [sralab.org]
- 8. Numeric Pain Rating Scale (NPRS) - SCIRE Professional [scireproject.com]
- 9. medpagetoday.com [medpagetoday.com]
- 10. contractpharma.com [contractpharma.com]
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